5-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide
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Overview
Description
5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a furan ring, a nitrofuran moiety, and a hydrazide group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide typically involves the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives under specific conditions. One common method includes the use of methanolic solutions and hydrazine hydrate, which facilitates the formation of the hydrazone linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential hazards associated with hydrazine and nitrofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted furan compounds, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antimicrobial agent due to its activity against resistant bacteria.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide involves its interaction with microbial enzymes and cellular components. The nitrofuran moiety is believed to interfere with bacterial DNA synthesis, leading to cell death. The hydrazide group may also contribute to its antimicrobial activity by forming reactive intermediates that disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-nitrofuran-2-carbaldehyde: A precursor in the synthesis of the target compound.
5-nitrofuran-2-carbohydrazide: A related compound with similar structural features.
5-nitro-N’-5-nitrofuran-2-carbonyl furan-2-carbohydrazide: Another derivative with potential antimicrobial properties.
Uniqueness
5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9N3O5 |
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Molecular Weight |
263.21 g/mol |
IUPAC Name |
5-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O5/c1-7-2-4-9(18-7)11(15)13-12-6-8-3-5-10(19-8)14(16)17/h2-6H,1H3,(H,13,15)/b12-6+ |
InChI Key |
CHXBSXCDHQSSQB-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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